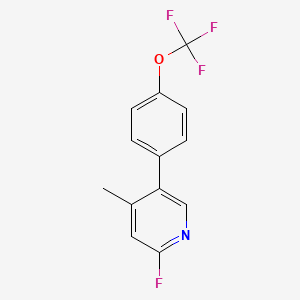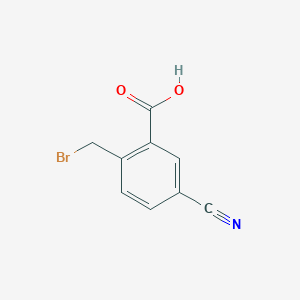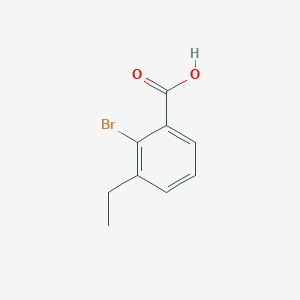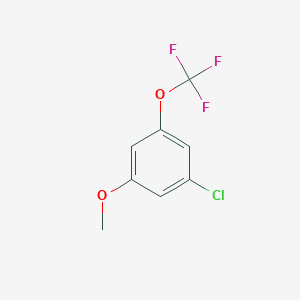
3-Methyl-2-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
3-Methyl-2-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde with the molecular formula C9H7F3O It is characterized by the presence of a trifluoromethyl group and a methyl group attached to a benzene ring, along with an aldehyde functional group
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the synthesis of substances , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known that the compound can participate in reactions at the benzylic position , which could influence its interactions with its targets.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones , which are potent antitumor agents . This suggests that it may influence pathways related to cell growth and proliferation.
Result of Action
As mentioned earlier, it’s known that the compound can be used in the synthesis of potent antitumor agents , suggesting that it may have effects on cell growth and proliferation.
Action Environment
It’s known that the compound is classified as a flammable liquid and may cause skin and eye irritation, respiratory irritation, and is toxic to aquatic life . Therefore, its handling and use should be done in a well-ventilated area, away from heat/sparks/open flames/hot surfaces, and release to the environment should be avoided .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto a benzene ring. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylbenzene derivative is reacted with a suitable acylating agent under the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methyl-2-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 3-Methyl-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Methyl-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-2-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. The trifluoromethyl group is known to enhance the bioavailability and efficacy of drugs.
Industry: In the chemical industry, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in the formulation of advanced materials.
Comparación Con Compuestos Similares
- 2-Methyl-3-(trifluoromethyl)benzaldehyde
- 4-Methyl-2-(trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
Comparison: 3-Methyl-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and the types of reactions it can undergo. For example, the presence of the methyl group in the ortho position relative to the aldehyde group can lead to steric hindrance, affecting the compound’s reactivity in certain reactions compared to its isomers.
Propiedades
IUPAC Name |
3-methyl-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-3-2-4-7(5-13)8(6)9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNSOGFLSOMESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)



